

IUPAC name for 4-chloroquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

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An In-Depth Technical Guide to **4-Chloroquinoline-3-carbaldehyde**: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

4-Chloroquinoline-3-carbaldehyde is a pivotal bifunctional synthetic intermediate highly valued in medicinal chemistry and materials science. Its strategic importance lies in the quinoline core, a recognized privileged scaffold, functionalized with two distinct and selectively addressable reactive sites: a highly reactive aldehyde group at the C-3 position and a chloro substituent at the C-4 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a programmed and diversity-oriented synthesis of a vast array of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on the underlying principles that make it a cornerstone building block for drug discovery professionals.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. **4-Chloroquinoline-3-carbaldehyde** is characterized by the following identifiers and properties.

| Property | Value | Source |
|-------------------|--------------------------------------|---------------------|
| IUPAC Name | 4-chloroquinoline-3-carbaldehyde | [1] |
| CAS Number | 201420-30-6 | [1] |
| Molecular Formula | C ₁₀ H ₆ ClNO | |
| Molecular Weight | 191.61 g/mol | [1] |
| InChI Key | PTCAOHUEDACTEB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |
| Physical Form | Solid | |
| Storage | Refrigerator, under inert atmosphere | [2] |

Synthesis Methodologies: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing **4-chloroquinoline-3-carbaldehyde** and its analogs is the Vilsmeier-Haack reaction.[\[1\]](#)[\[3\]](#) This reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds.[\[4\]](#)

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed *in situ* from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[\[4\]](#)[\[5\]](#) The reaction on a suitable precursor, such as an N-arylacetamide, proceeds through a multicomponent cascade involving chlorination, formylation, and electrophilic cyclization to yield the final 2-chloroquinoline-3-carbaldehyde structure.[\[6\]](#) The choice of N-arylacetamide as a starting material is strategic; the acetamido group directs the electrophilic attack and participates in the cyclization, ultimately forming the quinoline ring system. The presence of

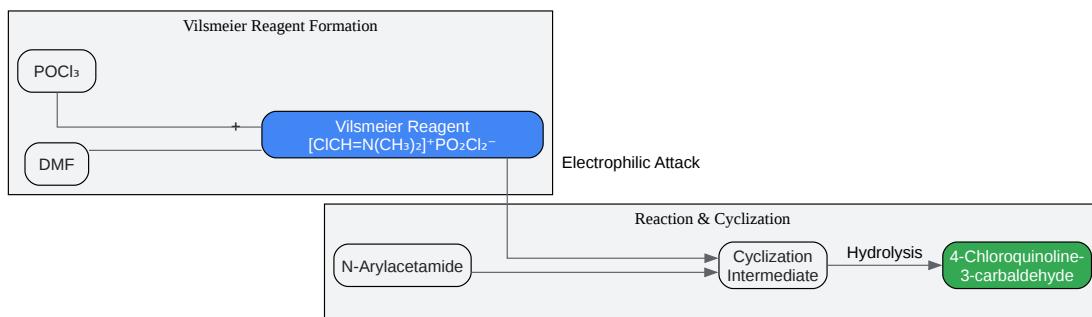
electron-donating groups on the aniline ring of the starting acetanilide generally improves reaction yields.

General Experimental Protocol: Vilsmeier-Haack Cyclization

The following protocol is a representative synthesis adapted from established literature procedures.^{[4][6]}

- Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5 °C in an ice bath.
- Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 7 eq.) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.
- Substrate Addition: Add the appropriate N-arylacetamide (1 eq.) portion-wise to the freshly prepared Vilsmeier reagent.
- Reaction: Heat the reaction mixture to 60-90 °C and maintain for 4-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).^{[4][6]}
- Work-up: After completion, carefully pour the cooled reaction mixture into crushed ice.
- Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.^[5]
- Purification: Filter the crude solid product, wash with cold water, and recrystallize from a suitable solvent such as ethyl acetate to yield the pure **4-chloroquinoline-3-carbaldehyde**.
^[4]

Workflow for Vilsmeier-Haack Synthesis.

[Click to download full resolution via product page](#)**Fig. 1:** Workflow for Vilsmeier-Haack Synthesis.

Spectroscopic and Structural Validation

Characterization via spectroscopic methods is essential for verifying the structure and purity of the synthesized compound.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides definitive structural information. A characteristic singlet for the formyl proton (-CHO) is typically observed in the downfield region, around δ 10.30–10.59 ppm.[1][4] Another key signal is a singlet for the H-2 proton of the quinoline ring. The protons on the fused benzene ring appear as a complex multiplet in the aromatic region (δ 7.7-8.8 ppm).[1][4]
- **Infrared (IR) Spectroscopy:** IR spectroscopy confirms the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is found at approximately 1690-1705 cm^{-1} .[4][5] Additionally, two weaker bands for the aldehydic C-H stretch can be observed around 2738 cm^{-1} and 2820-2860 cm^{-1} .[4][5]

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M^+) appears at m/z corresponding to its molecular weight of ~ 191.6 g/mol .[\[1\]](#)

Chemical Reactivity: A Bifunctional Platform

The synthetic power of **4-chloroquinoline-3-carbaldehyde** stems from its two orthogonal reactive sites, which can be manipulated selectively to build molecular complexity.[\[1\]](#)

| Functional Group | Position | Primary Reaction Types |
|------------------|----------|-------------------------------------------------------------------------------|
| Aldehyde | C-3 | Condensation, Wittig Reaction, Reductive Amination, Knoevenagel Condensation |
| Chlorine | C-4 | Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling |

Reactions at the Aldehyde Group (C-3)

The electrophilic aldehyde group is a versatile handle for elaboration. It readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or substituted hydrazines is a common strategy to form fused pyrazolo[4,3-c]quinoline systems.[\[1\]](#) It is also a key substrate in Wittig reactions to generate 3-alkenyl quinolines and in multi-component reactions like the synthesis of 4H-pyran derivatives.[\[3\]](#)[\[7\]](#)

Reactions at the Chloro Group (C-4)

The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing straightforward access to diverse 4-substituted quinoline derivatives. This reactivity is fundamental to the synthesis of many biologically active molecules.

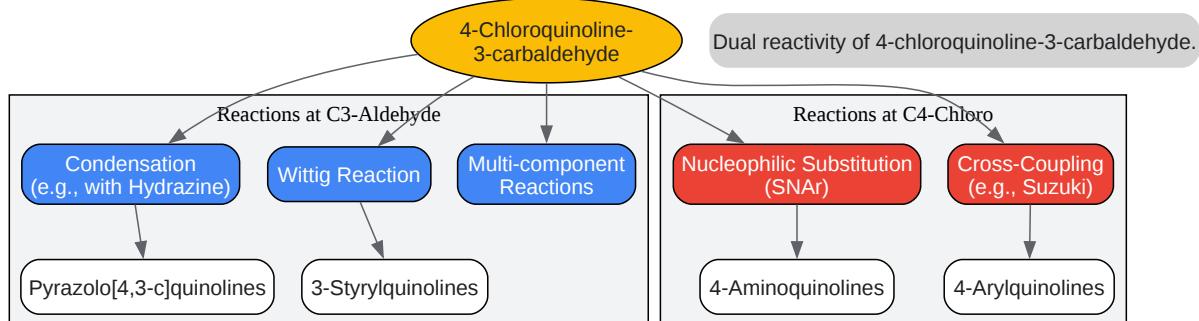
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Fig. 2: Dual reactivity of **4-chloroquinoline-3-carbaldehyde**.

Applications in Drug Discovery and Development

The quinoline nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs, renowned for a wide spectrum of biological activities.^{[3][5]} Derivatives synthesized from **4-chloroquinoline-3-carbaldehyde** have shown significant potential in various therapeutic areas. The ability to easily generate large libraries of compounds by varying the reactants at both the C-3 and C-4 positions makes this intermediate invaluable for structure-activity relationship (SAR) studies.^[8] Reported biological activities for its derivatives include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.^{[3][9][10]}

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[2][11] Handle in a well-ventilated area or a chemical fume hood.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a refrigerator.[13]

Conclusion

4-Chloroquinoline-3-carbaldehyde is more than just a chemical compound; it is a versatile synthetic platform that empowers chemists to construct complex and diverse molecular architectures. Its reliable synthesis via the Vilsmeier-Haack reaction and the predictable reactivity of its dual functional groups provide a robust and logical pathway for the development of novel heterocyclic compounds. For researchers in drug development, it remains a key intermediate for accessing new chemical space and exploring the vast therapeutic potential of the quinoline scaffold.

References

- M. A. A. Mohamed, V. S. R. R. L. K. M. K. P. S. A. A., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [\[Link\]](#)
- S. M. S. Kumar, M. A. Ali, P. M. K. Reddy, et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [\[Link\]](#)
- S. M. M. de Oliveira, A. M. F. de Oliveira, M. V. J. da Silva, et al. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [\[Link\]](#)
- S. Singh, S. Sharma. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [\[Link\]](#)
- S. Sharma, S. Singh. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [\[Link\]](#)
- R. B. C. D. B. S. D. P. P. R. R. B. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [\[Link\]](#)
- A. A. Bekhit, H. T. Y. Fahmy, S. A. F. Rostom, A. M. Baraka. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,...

- A. H. Maciejewska, D. G. Piotrowska, A. A. K. P. M. W. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [\[Link\]](#)
- H. H. Zoorob, M. E. Ibrahim, W. S. Hamama. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- S. S. K. S. K. S. K. R. K. Synthesis of 2-chloroquinoline-3-carbaldehydes and...
- W. S. Hamama, M. E. Ibrahim, H. H. Zoorob.
- MySkinRecipes. 4-Chloroquinoline-7-carbaldehyde. MySkinRecipes. [\[Link\]](#)
- H. H. Zoorob, M. E. Ibrahim, W. S. Hamama. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [\[Link\]](#)
- H. H. Zoorob, A. F. E.-F. A. A. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

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Sources

- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]
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